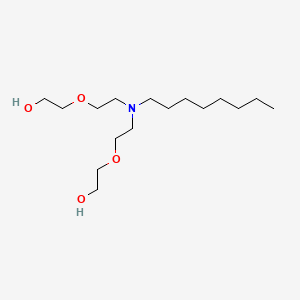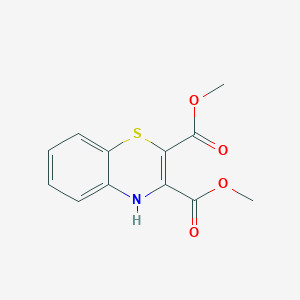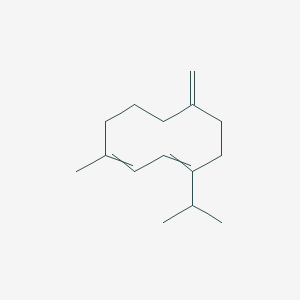
1-Methyl-7-methylidene-4-(propan-2-yl)cyclodeca-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-7-methylidene-4-(propan-2-yl)cyclodeca-1,3-diene is a chemical compound known for its unique structure and properties It is a member of the cyclodecadiene family, characterized by a ten-membered ring with two double bonds
Vorbereitungsmethoden
The synthesis of 1-Methyl-7-methylidene-4-(propan-2-yl)cyclodeca-1,3-diene typically involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of farnesyl diphosphate as a starting material can lead to the formation of this compound through a series of cyclization and rearrangement reactions . Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-Methyl-7-methylidene-4-(propan-2-yl)cyclodeca-1,3-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can lead to the formation of saturated derivatives.
Substitution: It can undergo substitution reactions, particularly at the double bonds, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-7-methylidene-4-(propan-2-yl)cyclodeca-1,3-diene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances and flavors due to its unique aromatic properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-7-methylidene-4-(propan-2-yl)cyclodeca-1,3-diene involves its interaction with specific molecular targets. For instance, it may interact with enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and context of use. Detailed studies are required to elucidate the precise molecular mechanisms.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-7-methylidene-4-(propan-2-yl)cyclodeca-1,3-diene can be compared with other similar compounds, such as:
- 1-Methyl-4-methylidene-7-propan-2-yl-2,3,3a,5,6,7,8,8a-octahydroazulen-1-ol
- 1-Methyl-5-methylidene-8-(propan-2-yl)cyclodeca-1,6-diene
- β-Cubebene
These compounds share structural similarities but differ in their specific chemical properties and applications
Eigenschaften
CAS-Nummer |
73695-86-0 |
|---|---|
Molekularformel |
C15H24 |
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
1-methyl-7-methylidene-4-propan-2-ylcyclodeca-1,3-diene |
InChI |
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h9,11-12H,3,5-8,10H2,1-2,4H3 |
InChI-Schlüssel |
BDDRMCBOHRMFIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(CCC(=C)CCC1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



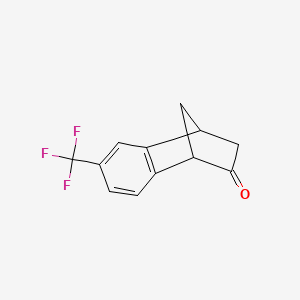
![1-[(4-Methylphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14457650.png)
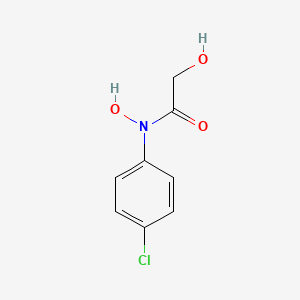

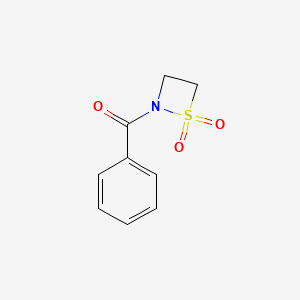
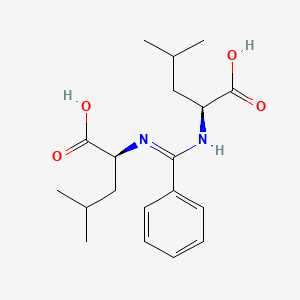
diphenyl-lambda~5~-phosphane](/img/structure/B14457693.png)
![4-Butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14457698.png)
